molecular formula C17H17NO2S2 B14228854 2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid CAS No. 548761-45-1

2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid

Katalognummer: B14228854
CAS-Nummer: 548761-45-1
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: WDMSPKZTPTXAFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is an organic compound with the molecular formula C17H17NO2S2. This compound is known for its unique structure, which includes a diphenylcarbamothioyl group attached to a sulfanyl-methylpropanoic acid backbone. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of diphenylcarbamothioyl chloride with 2-mercapto-2-methylpropanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid: Similar structure but with a dodecyl group instead of diphenyl.

    2-(Dodecylsulfanylthiocarbonyl)-2-methylpropanoic acid: Another related compound with a dodecyl group.

Uniqueness

2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is unique due to its diphenylcarbamothioyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

548761-45-1

Molekularformel

C17H17NO2S2

Molekulargewicht

331.5 g/mol

IUPAC-Name

2-(diphenylcarbamothioylsulfanyl)-2-methylpropanoic acid

InChI

InChI=1S/C17H17NO2S2/c1-17(2,15(19)20)22-16(21)18(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,19,20)

InChI-Schlüssel

WDMSPKZTPTXAFE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)SC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.